molecular formula C7H15ClN2S B3177537 (S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride CAS No. 184360-52-9

(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride

Cat. No.: B3177537
CAS No.: 184360-52-9
M. Wt: 194.73 g/mol
InChI Key: LXPYPNJLYBHQSN-RGMNGODLSA-N
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Description

(S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride (CAS: 184360-52-9) is a chiral thiourea analog with a molecular formula of C₈H₁₅N₂S·HCl and a molecular weight of approximately 207.5 g/mol. Its structure features a pyrrolidine ring, a thione (C=S) group, and a primary amine, with stereochemical specificity conferred by the (S)-configuration at the α-carbon . This compound is commercially available at 97% purity and is commonly utilized in organic synthesis, particularly as a ligand or building block in asymmetric catalysis and pharmaceutical research . Its InChIKey (LXPYPNJLYBHQSN-RGMNGODLSA-N) underscores its unique stereochemical identity .

Properties

IUPAC Name

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPYPNJLYBHQSN-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703868
Record name (2S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184360-52-9
Record name (2S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride, also known by its CAS number 184360-52-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C7H15ClN2S
Molar Mass 194.73 g/mol
CAS Number 184360-52-9
Synonyms HCl-Ala-ψ[CS-N]-Pyrrolidide, Ald-pyrrolidine(thioxo amide)

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against several bacterial strains. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values are still under investigation .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells, although the precise pathways and mechanisms remain to be fully elucidated .

Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The findings suggested that this compound could serve as a lead structure for developing new antibacterial agents:

  • Tested Strains : Staphylococcus aureus and Escherichia coli were among the bacteria tested.
  • Results : The compound demonstrated a significant reduction in bacterial viability at concentrations ranging from 3.12 to 12.5 µg/mL compared to controls such as ciprofloxacin .

Cytotoxicity in Cancer Research

In a separate investigation focused on cancer therapeutics, this compound was assessed for its ability to inhibit tumor growth:

  • Cell Lines Used : Human breast cancer (MCF-7) and lung cancer (A549) cell lines were utilized.
  • Findings : The compound exhibited IC50 values indicative of moderate cytotoxicity, suggesting its potential as a chemotherapeutic agent. Further mechanistic studies are warranted to understand its action better .

Comparison with Similar Compounds

Thione vs. Ketone Derivatives

  • 2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride (CAS: 72481-17-5): Molecular Formula: C₈H₉NO₂·HCl (MW: ~187.6 g/mol). Key Differences: Replaces the pyrrolidine-thione moiety with a hydroxyphenyl-ketone group. The ketone (C=O) is less nucleophilic than the thione (C=S), making it less reactive in thiol-mediated reactions. Synthesis involves reduction of nitro-coumarins with hydriodic acid, contrasting with the likely thionation pathways used for the target compound .

Pyrrolidine Derivatives

  • cis-3,4-Dimethoxypyrrolidine Hydrochloride (CAS: 692058-79-0): Molecular Formula: C₆H₁₃NO₂·HCl (MW: ~202.1 g/mol). Key Differences: Features dimethoxy substituents on the pyrrolidine ring, enhancing hydrophilicity compared to the hydrophobic thione group in the target compound. Used in pharmaceutical research due to its conformational rigidity .

Physicochemical and Commercial Properties

Compound Name CAS Purity Price (per mg) Key Functional Groups Applications
(S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione HCl 184360-52-9 97% $0.292 Thione, pyrrolidine, amine Asymmetric catalysis, ligand design
tert-Butyl 2-vinylpyrrolidine-1-carboxylate 176324-60-0 95% $0.430 Carbamate, vinyl Polymer chemistry
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione 3007-23-6 95% N/A Anhydride, methoxyphenyl Medicinal chemistry
  • Price Analysis : The target compound is competitively priced at $73/250mg, lower than tert-butyl derivatives ($43/100mg), reflecting its demand in scalable synthesis .

Q & A

Q. What are the common synthetic routes for (S)-2-amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with a ketone or aldehyde precursor. For example:

  • Step 1 : Condensation of pyrrolidine with a suitable thioamide precursor (e.g., via nucleophilic substitution or Michael addition) under reflux conditions using polar aprotic solvents like acetonitrile .
  • Step 2 : Stereoselective reduction or resolution to obtain the (S)-enantiomer. Chiral catalysts (e.g., L-proline derivatives) or enzymatic methods may be employed to enhance enantiomeric excess .
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol, followed by recrystallization to improve purity .
    Optimization : Reaction parameters such as temperature (e.g., 0–50°C for acidification ), solvent polarity, and stoichiometric ratios of reagents are systematically varied and monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm the stereochemistry (e.g., coupling constants for chiral centers) and thione functional group (C=S signal at ~200 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing the hydrochloride salt from free-base forms .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?

Enantiomeric purity is achieved through:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases like hexane/isopropanol .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases or acylases) selectively modify one enantiomer, leaving the desired (S)-form unreacted .
  • Circular Dichroism (CD) : Monitors enantiomeric excess during synthesis by tracking Cotton effects at specific wavelengths (e.g., 220–250 nm for thione groups) .

Q. What strategies are employed to evaluate its biological activity, particularly in receptor-binding assays?

  • In Vitro Assays :
    • Dopamine/Norepinephrine Transporter Inhibition : Radioligand binding assays using 3H^3H-dopamine in synaptosomal preparations (IC50_{50} values compared to reference inhibitors) .
    • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
  • In Vivo Models : Behavioral studies in rodents to assess neuropharmacological effects (e.g., locomotor activity modulation) with dose-response curves .

Q. How should contradictory data in biological activity studies be analyzed?

Contradictions (e.g., varying IC50_{50} values across studies) are addressed by:

  • Meta-Analysis : Pooling data from multiple studies to identify trends (e.g., species-specific receptor affinities) .
  • Structural Analog Comparison : Cross-referencing with analogs like 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride to isolate substituent effects (e.g., chloro vs. pyrrolidinyl groups) .
  • Assay Validation : Replicating experiments under standardized conditions (pH, temperature, cell lines) to minimize variability .

Q. What computational methods are used to predict its pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict blood-brain barrier permeability .
  • QSAR Modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with bioavailability using software like Schrödinger Suite .
  • CYP450 Metabolism Prediction : Tools like StarDrop identify potential metabolic hotspots (e.g., pyrrolidine ring oxidation) .

Methodological Considerations

Q. How is the hydrochloride salt stability assessed under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC-MS for byproducts (e.g., free-base formation or oxidation) .
  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–7.4) to simulate gastrointestinal conditions .

Q. What are the best practices for designing SAR studies for this compound?

  • Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing pyrrolidine with piperidine or morpholine) .
  • Fragment-Based Screening : Identify key pharmacophores (e.g., thione group) via crystallographic fragment screening .
  • Free-Wilson Analysis : Quantify contributions of individual groups to biological activity using regression models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride
Reactant of Route 2
(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride

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